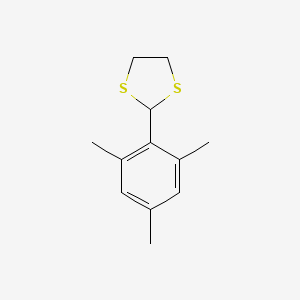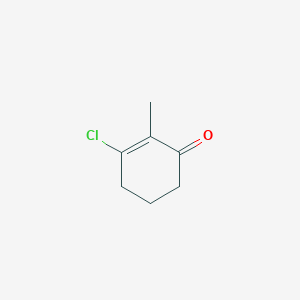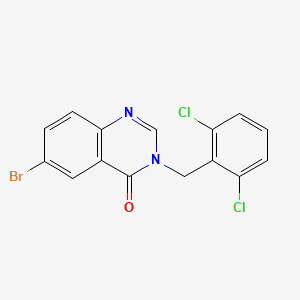
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a phenyl group and a 2,6-diethylphenyl group attached to a semicarbazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diethylphenyl)-1-phenylsemicarbazide typically involves the reaction of 2,6-diethylphenyl isocyanate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Diethylphenyl isocyanate} + \text{Phenylhydrazine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反応の分析
Types of Reactions
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl and 2,6-diethylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted phenyl and 2,6-diethylphenyl derivatives.
科学的研究の応用
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 4-(2,6-Diethylphenyl)-1-phenylsemicarbazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2,6-Diethylphenyl)-1-phenylurea: Similar structure but with a urea moiety instead of a semicarbazide.
4-(2,6-Diethylphenyl)-1-phenylthiosemicarbazide: Contains a thiosemicarbazide group instead of a semicarbazide.
4-(2,6-Diethylphenyl)-1-phenylhydrazine: Lacks the carbonyl group present in semicarbazides.
Uniqueness
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its semicarbazide moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
133611-91-3 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC名 |
1-anilino-3-(2,6-diethylphenyl)urea |
InChI |
InChI=1S/C17H21N3O/c1-3-13-9-8-10-14(4-2)16(13)18-17(21)20-19-15-11-6-5-7-12-15/h5-12,19H,3-4H2,1-2H3,(H2,18,20,21) |
InChIキー |
PZERCKKAAFVZQO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)









![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)

